molecular formula C28H29NO3 B104649 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone CAS No. 15288-31-0

3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone

Cat. No. B104649
CAS RN: 15288-31-0
M. Wt: 427.5 g/mol
InChI Key: MTQWJFCEUWQEDF-SZXQPVLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone, also known as MPEP, is a chalcone derivative that has gained interest in the scientific community due to its potential therapeutic applications. MPEP has been found to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), making it a promising candidate for the treatment of neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction.

Mechanism Of Action

3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of this receptor, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone is able to modulate glutamatergic neurotransmission and reduce the hyperexcitability that is often associated with neurological disorders.

Biochemical And Physiological Effects

3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been found to have a variety of biochemical and physiological effects. In addition to its activity as an mGluR5 antagonist, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been shown to modulate the activity of other neurotransmitter systems, including dopamine and GABA. 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has also been found to reduce inflammation and oxidative stress, which are thought to play a role in the pathogenesis of many neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamatergic neurotransmission. However, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone does have some limitations, including its relatively low potency and its potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone. One area of interest is the development of more potent and selective mGluR5 antagonists that could be used in the treatment of neurological disorders. Additionally, there is a need for further investigation into the potential off-target effects of 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone and other mGluR5 antagonists. Finally, research is needed to better understand the long-term effects of 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone on brain function and behavior.

Synthesis Methods

The synthesis of 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone involves the condensation of 4'-hydroxy-3-methoxyacetophenone with 2-(1-pyrrolidinyl)ethanone, followed by the addition of phenylboronic acid and subsequent Suzuki coupling with 4-fluorobenzaldehyde. The resulting compound is then demethylated using boron tribromide to yield 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone.

Scientific Research Applications

3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been extensively studied for its potential therapeutic applications in various neurological disorders. In a study conducted on Fragile X syndrome, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone was found to improve cognitive function and reduce hyperactivity in a mouse model of the disorder. Additionally, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been shown to reduce dyskinesia in a rat model of Parkinson's disease and to decrease drug-seeking behavior in a rat model of addiction.

properties

CAS RN

15288-31-0

Product Name

3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone

Molecular Formula

C28H29NO3

Molecular Weight

427.5 g/mol

IUPAC Name

(E)-3-(3-methoxyphenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C28H29NO3/c1-31-26-11-7-8-22(20-26)21-27(23-9-3-2-4-10-23)28(30)24-12-14-25(15-13-24)32-19-18-29-16-5-6-17-29/h2-4,7-15,20-21H,5-6,16-19H2,1H3/b27-21+

InChI Key

MTQWJFCEUWQEDF-SZXQPVLSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C2=CC=CC=C2)/C(=O)C3=CC=C(C=C3)OCCN4CCCC4

SMILES

COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4

Canonical SMILES

COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4

Origin of Product

United States

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